molecular formula C15H20N2O3 B2748430 3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1008958-65-3

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No.: B2748430
CAS No.: 1008958-65-3
M. Wt: 276.336
InChI Key: MDPUDXLQJMWVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate typically involves the esterification of 3-phenylpropyl alcohol with 2-(3-oxo-2-piperazinyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the piperazinyl ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Phenylpropionic acid derivatives.

    Reduction: Alcohol derivatives of the piperazinyl ring.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl acetate: Similar structure but lacks the piperazinyl ring.

    2-(3-oxo-2-piperazinyl)acetic acid: Similar structure but lacks the phenylpropyl group.

Uniqueness

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate is unique due to the presence of both the phenylpropyl and piperazinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-phenylpropyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(11-13-15(19)17-9-8-16-13)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPUDXLQJMWVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)OCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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